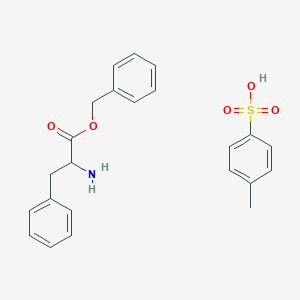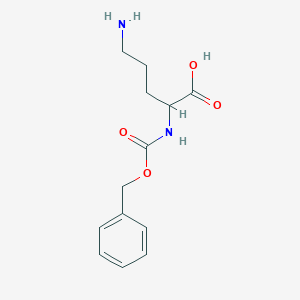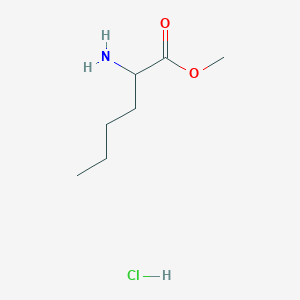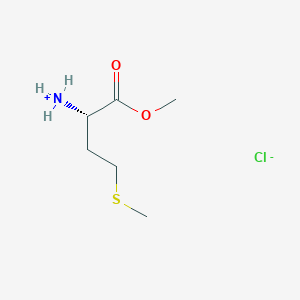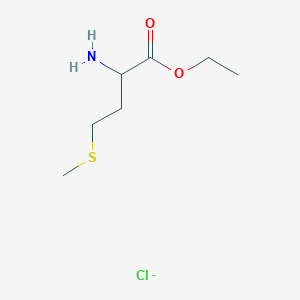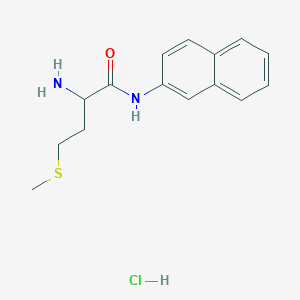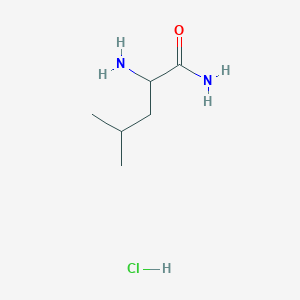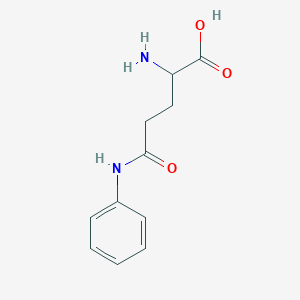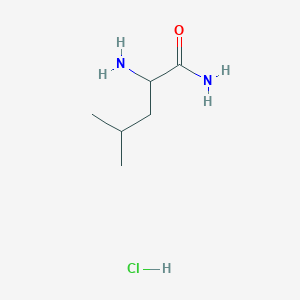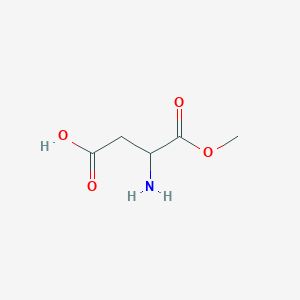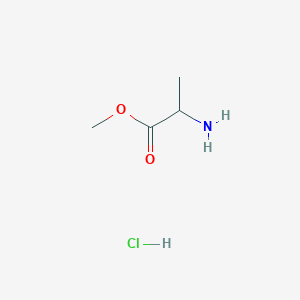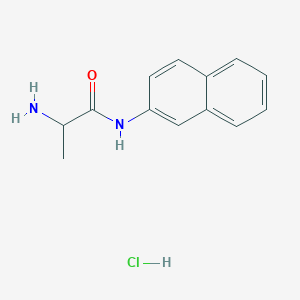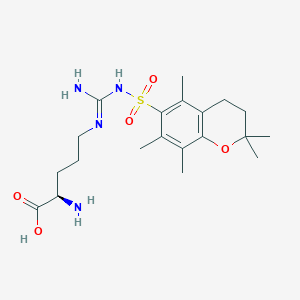
H-D-Arg(Pmc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Arg(Pmc)-OH, also known as N-ω-(2,2,5,7,8-Pentamethylchroman-6-sulfonyl)-D-arginine, is a derivative of the amino acid arginine. This compound is often used in peptide synthesis and has applications in various fields of scientific research. The presence of the pentamethylchroman-6-sulfonyl group provides unique properties that make it valuable in biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(Pmc)-OH typically involves the protection of the arginine side chain with the pentamethylchroman-6-sulfonyl group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. The process generally includes:
Protection of the guanidine group: The guanidine group of arginine is protected using pentamethylchroman-6-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling reactions: The protected arginine is then coupled with other amino acids or peptides using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: After the desired peptide sequence is synthesized, the pentamethylchroman-6-sulfonyl group is removed using specific deprotection conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of protected arginine: Large quantities of arginine are protected with pentamethylchroman-6-sulfonyl chloride.
Automated peptide synthesizers: These machines are used to couple the protected arginine with other amino acids, streamlining the production process.
Purification and quality control: The final product is purified using techniques like high-performance liquid chromatography (HPLC) and subjected to rigorous quality control to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
H-D-Arg(Pmc)-OH undergoes various chemical reactions, including:
Substitution reactions: The pentamethylchroman-6-sulfonyl group can be substituted with other protecting groups or functional groups.
Coupling reactions: It readily participates in peptide coupling reactions to form longer peptide chains.
Deprotection reactions: The removal of the pentamethylchroman-6-sulfonyl group is a critical step in peptide synthesis.
Common Reagents and Conditions
Substitution reactions: Reagents like pentamethylchroman-6-sulfonyl chloride and bases such as triethylamine are commonly used.
Coupling reactions: Peptide coupling reagents like DCC or EDC are employed.
Deprotection reactions: Trifluoroacetic acid (TFA) is often used to remove the protecting group.
Major Products Formed
The major products formed from these reactions include:
Protected peptides: Intermediate peptides with the pentamethylchroman-6-sulfonyl group still attached.
Final peptides: Fully deprotected peptides ready for further biochemical studies.
Aplicaciones Científicas De Investigación
H-D-Arg(Pmc)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.
Biology: Researchers use it to create peptides that can be used as probes or inhibitors in biological assays.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of H-D-Arg(Pmc)-OH primarily involves its role as a protected arginine derivative in peptide synthesis. The pentamethylchroman-6-sulfonyl group protects the guanidine group of arginine, preventing unwanted side reactions during peptide coupling. This protection is crucial for the accurate synthesis of peptides, which can then be used to study molecular targets and pathways in various biological systems.
Comparación Con Compuestos Similares
H-D-Arg(Pmc)-OH can be compared with other protected arginine derivatives, such as:
H-D-Arg-NH2.2HCl: This compound is a synthetic drug that acts as a dopaminergic agonist and has antipsychotic effects.
H-D-Arg(Pmc)-2-chlorotrityl resin: This resin is used for solid-phase peptide synthesis and offers less acid-lability compared to other resins.
The uniqueness of this compound lies in its specific protecting group, which provides stability and selectivity during peptide synthesis, making it a valuable tool in biochemical research.
Propiedades
IUPAC Name |
2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJFAMZEBZRDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
